1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)-
CAS No.: 63978-91-6
Cat. No.: VC18677378
Molecular Formula: C14H13Cl2NO2
Molecular Weight: 298.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63978-91-6 |
|---|---|
| Molecular Formula | C14H13Cl2NO2 |
| Molecular Weight | 298.2 g/mol |
| IUPAC Name | 2-[bis(2-chloroethyl)amino]naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C14H13Cl2NO2/c15-5-7-17(8-6-16)12-9-13(18)10-3-1-2-4-11(10)14(12)19/h1-4,9H,5-8H2 |
| Standard InChI Key | PHLZLDBVNZSBRA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=C(C2=O)N(CCCl)CCCl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1,4-Naphthoquinone, 2-(di-2'-chloroethylamino)- has the molecular formula C₁₄H₁₃Cl₂NO₂ and a molecular weight of 298.2 g/mol. Its IUPAC name, 2-[bis(2-chloroethyl)amino]naphthalene-1,4-dione, reflects the substitution pattern: a naphthoquinone backbone with a bis-chloroethylamino group at the 2-position. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely lipophilic due to Cl and aromatic groups | |
| LogP (Partition Coefficient) | Estimated >3 (high lipophilicity) |
The compound’s structure enables dual functionality: the quinone moiety participates in redox cycling, while the chloroethyl groups confer alkylating potential .
Spectroscopic and Computational Data
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Mass Spectrometry: The exact mass is 297.025 Da, with a base peak at m/z 298.2 corresponding to the molecular ion.
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NMR: Predicted signals include aromatic protons (δ 7.5–8.5 ppm) and chloroethyl chain protons (δ 3.5–4.0 ppm).
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In Silico Analysis: Molecular docking studies suggest high affinity for DNA minor grooves and enzyme active sites, such as aromatase (CYP19A1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .
Synthesis and Structural Optimization
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between 1,4-naphthoquinone and di-2'-chloroethylamine in anhydrous benzene. Key steps include:
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Activation: The quinone’s electron-deficient C2 position becomes susceptible to nucleophilic attack.
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Substitution: Di-2'-chloroethylamine displaces a leaving group (e.g., chloride) under basic conditions.
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Purification: Column chromatography or recrystallization yields the final product (typical purity >95%) .
Alternative methods explored in recent years include:
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes .
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Electrochemical synthesis: Enhances yield by minimizing side reactions .
Structural Modifications
Derivatives of 1,4-naphthoquinone, 2-(di-2'-chloroethylamino)- have been engineered to improve bioavailability and target specificity:
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Halogenation: Introducing bromine or iodine at the C3 position increases DNA intercalation capacity .
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Amino Acid Conjugates: Linking to glycine or methionine via Michael addition improves water solubility .
Biological Activity and Mechanisms
Cytotoxicity Profiles
In vitro assays against non-small cell lung cancer (NSCLC) cell lines (e.g., A549) demonstrate IC₅₀ values of 2.1–5.8 μM, surpassing reference drugs like cisplatin . Selectivity indices (SI) for cancer vs. normal cells range from 3.5 to 8.2, indicating preferential toxicity toward malignant cells .
Mechanisms of Action
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DNA Alkylation: Chloroethyl groups form covalent adducts with guanine residues, triggering DNA crosslinks and strand breaks .
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ROS Generation: Redox cycling of the quinone moiety produces superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), overwhelming cellular antioxidant defenses .
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Enzyme Inhibition:
Antibacterial Activity
Against Gram-positive pathogens like Staphylococcus aureus, the compound exhibits a MIC of 15.6 µg/mL, comparable to streptomycin . Mechanistic studies link this activity to:
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Membrane Disruption: Hydrophobic interactions with lipid bilayers.
Pharmacological Applications
Cancer Therapy
Preclinical models highlight efficacy in:
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Xenograft Tumors: 60% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day) .
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Metastasis Suppression: Inhibits MMP-9 and VEGF expression, reducing lung metastasis in murine models .
Adjuvant Therapy
Synergistic effects with doxorubicin and paclitaxel have been observed, lowering required doses by 30–50% .
Challenges and Future Directions
Limitations
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Toxicity: Off-target effects on rapidly dividing cells (e.g., bone marrow) necessitate targeted delivery systems.
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Stability: Susceptibility to hepatic glucuronidation reduces bioavailability .
Emerging Strategies
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